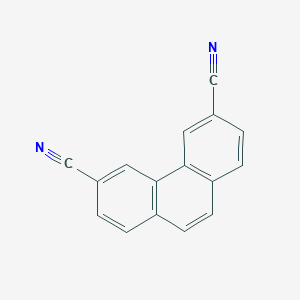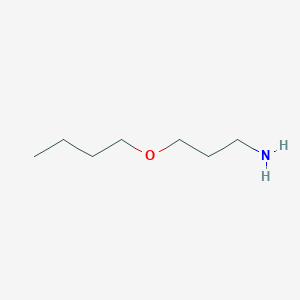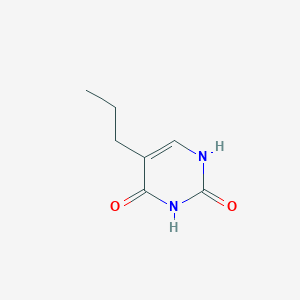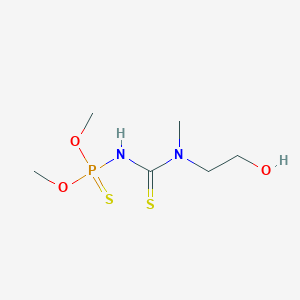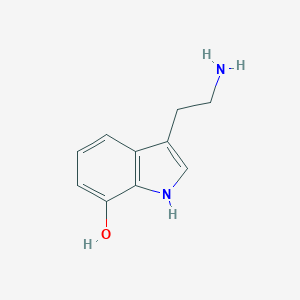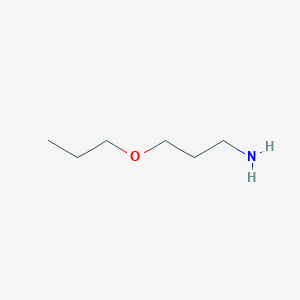
Chlorotriphenylsilane
概要
説明
Chlorotriphenylsilane is used as a silylating agent and also as a pharmaceutical intermediate . It is a compound with the molecular formula C18H15ClSi .
Molecular Structure Analysis
The molecular structure of Chlorotriphenylsilane is represented by the formula C18H15ClSi . The InChI Key for Chlorotriphenylsilane is MNKYQPOFRKPUAE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Chlorotriphenylsilane is a crystal with a white color . It has a molecular weight of 294.850 . The boiling point is 208°C and the melting point is 96°C . It is also noted that Chlorotriphenylsilane reacts with water .
科学的研究の応用
Silylation Agent in Organic Synthesis
Chlorotriphenylsilane: is widely used as a silylating agent in organic synthesis . It facilitates the protection of functional groups in organic molecules during complex chemical reactions. This silylation process is crucial for the stability and reactivity of organic compounds, allowing for more controlled and selective chemical transformations.
Intermediate in Pharmaceutical Research
CTPS serves as an important pharmaceutical intermediate . It is involved in the synthesis of various pharmaceuticals, where it can be used to introduce triphenylsilyl groups into molecules, thereby altering their pharmacokinetic properties or aiding in the development of new drug candidates.
Material Science: Thermophysical Properties
In materials science, CTPS’s thermophysical properties are critically evaluated, providing valuable data for the development of materials with specific thermal characteristics . This information is essential for designing materials that can withstand extreme temperatures or thermal stresses.
Polymer Production
CTPS is utilized in the production of silicone-based polymers . These polymers exhibit unique properties such as thermal stability and flexibility, making them suitable for a wide range of applications, including medical devices, sealants, and coatings.
Nanotechnology: Catalysts and Nanoparticle Synthesis
In the field of nanotechnology , CTPS is used to functionalize mesoporous silicas like MCM-41, which act as catalysts or supports for metallic nanoparticles . These functionalized materials are pivotal in catalysis and have applications ranging from drug delivery to enzyme immobilization.
Analytical Chemistry: Standard for Calibration
CTPS can be used as a standard for calibration in analytical chemistry due to its well-defined properties . It aids in the accurate measurement and analysis of chemical substances, ensuring the reliability and precision of analytical methods.
Safety and Hazards
作用機序
Target of Action
Chlorotriphenylsilane, also known as Triphenylchlorosilane, is primarily used as a silylating agent . It interacts with various substrates in chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The mode of action of Chlorotriphenylsilane involves the replacement of the chlorine atom with a nucleophile in the substrate. This process is facilitated by the silicon-chlorine bond’s high reactivity . The result is the formation of a new silicon-substrate bond, effectively modifying the substrate’s chemical properties.
Biochemical Pathways
Its role as a silylating agent suggests that it could potentially modify a wide range of biochemical pathways by altering the chemical properties of various biomolecules .
Pharmacokinetics
Given its use in chemical synthesis, it’s likely that these properties would vary significantly depending on the specific context and conditions of its use .
Result of Action
The primary result of Chlorotriphenylsilane’s action is the silylation of the target substrate. This modification can have a wide range of effects, depending on the nature of the substrate and the specific conditions of the reaction .
Disclaimer: This information is based on the current understanding and usage of Chlorotriphenylsilane in chemical synthesisChlorotriphenylsilane should be handled with caution due to its reactivity and potential hazards .
特性
IUPAC Name |
chloro(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKYQPOFRKPUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870398 | |
| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorotriphenylsilane | |
CAS RN |
76-86-8 | |
| Record name | 1,1′,1′′-(Chlorosilylidyne)tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotriphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotriphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


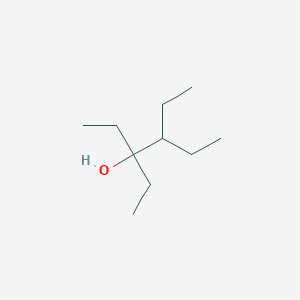
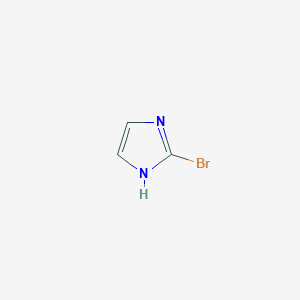

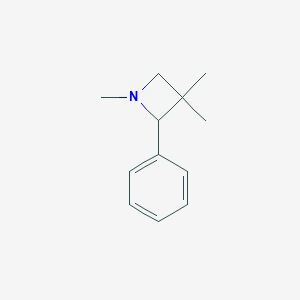
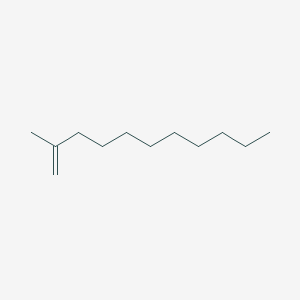
![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)
